molecular formula C22H24O2 B162877 Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- CAS No. 1943-97-1

Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-

Cat. No. B162877
CAS RN: 1943-97-1
M. Wt: 320.4 g/mol
InChI Key: WWCSTJWKTAXUGJ-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-, also known as 5,5-Bis(4-hydroxyphenyl)hexahydro-4,7-methanoindan, is a laboratory chemical . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .


Molecular Structure Analysis

The molecular structure of Phenol, 4,4’-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- contains a total of 52 bonds. These include 28 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 1 nine-membered ring, and 2 aromatic hydroxyls .

Mechanism of Action

The compound has been studied for its estrogenic effects. In a uterotrophic assay, its estrogenic property was found to be slightly stronger than that of genistein or nonylphenol, but weaker than that of ethinyl estradiol . The compound caused such estrogenic effects as abnormal estrous cycle, increased ovarian follicles, increased uterine epithelial height, and vaginal mucification in the 50 and/or 250 mg/kg groups .

Future Directions

The compound has been used in studies investigating endocrine-mediated effects, and it has been suggested for use in in vivo screening tests to detect such effects . Its estrogenic effects have been detected in growing rats, and thyroid dysfunction was also observed as an endocrine-mediated effect . This suggests potential future research directions in understanding its impact on endocrine systems.

properties

IUPAC Name

4-[8-(4-hydroxyphenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c23-17-8-4-15(5-9-17)22(16-6-10-18(24)11-7-16)13-14-12-21(22)20-3-1-2-19(14)20/h4-11,14,19-21,23-24H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCSTJWKTAXUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047893
Record name 4,4'-Octahydro-1H-4,7-methanoindene-5,5-diyldiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-

CAS RN

1943-97-1
Record name 4,4′-(Octahydro-4,7-methano-5H-inden-5-ylidene)bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1943-97-1
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Record name 4,4'-(Octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-methanoindan
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Record name Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-
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Record name 4,4'-Octahydro-1H-4,7-methanoindene-5,5-diyldiphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,p'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol
Source European Chemicals Agency (ECHA)
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